molecular formula C14H19N2O3+ B15033926 3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane

3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane

Katalognummer: B15033926
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: HGUJHFLMLANSQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its significant potential in drug discovery and synthetic organic chemistry. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, making it a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is unique due to its combination of a nitrobenzyl group and an azabicyclo structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C14H19N2O3+

Molekulargewicht

263.31 g/mol

IUPAC-Name

1-[(2-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C14H19N2O3/c17-14-10-16(7-5-11(14)6-8-16)9-12-3-1-2-4-13(12)15(18)19/h1-4,11,14,17H,5-10H2/q+1

InChI-Schlüssel

HGUJHFLMLANSQL-UHFFFAOYSA-N

Kanonische SMILES

C1C[N+]2(CCC1C(C2)O)CC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.